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5,14-Epi-28,30-dinorquassinoid - 74915-13-2

5,14-Epi-28,30-dinorquassinoid

Catalog Number: EVT-1550343
CAS Number: 74915-13-2
Molecular Formula: C22H32O6
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,14-Epi-28,30-dinorquassinoid is a naturally occurring compound belonging to the class of quassinoids, which are known for their potent biological activities. Quassinoids are derived from plants in the Simaroubaceae family and are characterized by their complex molecular structures and various pharmacological effects. This particular compound has garnered interest due to its potential therapeutic applications, particularly in cancer treatment and as an anti-parasitic agent.

Source

5,14-Epi-28,30-dinorquassinoid is primarily isolated from the bark of certain Simaroubaceae species, particularly from the genus Quassia. The extraction process typically involves solvent extraction methods followed by chromatographic techniques to purify the compound. Its natural occurrence in these plants highlights its significance in traditional medicine and potential for drug development.

Classification

5,14-Epi-28,30-dinorquassinoid falls under the classification of quassinoids, which are triterpenoid compounds. These compounds are recognized for their bitter taste and have been traditionally used for their medicinal properties, including antimalarial and insecticidal activities.

Synthesis Analysis

Methods

The synthesis of 5,14-Epi-28,30-dinorquassinoid can be achieved through several synthetic routes. Notably, one method involves the use of D-ring seco derivatives of cholic acid as starting materials.

Technical Details

  1. Starting Materials: The synthesis typically begins with cholic acid derivatives that undergo specific modifications.
  2. Reactions Involved: Key reactions include oxidation, reduction, and cyclization processes that facilitate the formation of the quassinoid core structure.
  3. Yield Optimization: Various conditions such as temperature, pH, and reaction time are optimized to enhance yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 5,14-Epi-28,30-dinorquassinoid features a complex arrangement typical of quassinoids. It includes multiple rings and functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C20H26O5
  • Molecular Weight: 350.42 g/mol
  • Structural Characteristics: The compound exhibits a unique arrangement of carbon skeletons with hydroxyl groups that may influence its solubility and reactivity.
Chemical Reactions Analysis

Reactions

5,14-Epi-28,30-dinorquassinoid can participate in various chemical reactions:

  1. Oxidation: This can lead to the formation of hydroxylated derivatives.
  2. Reduction: Reduction reactions may convert it into different amine derivatives.
  3. Substitution: Substitution reactions can occur at various positions on the ring structures.

Technical Details

  • Common Reagents:
    • Oxidizing agents such as hydrogen peroxide.
    • Reducing agents like sodium borohydride.
    • Catalysts for substitution reactions include palladium on carbon.
  • Major Products Formed:
    • Hydroxylated derivatives from oxidation.
    • Amine derivatives from reduction.
Mechanism of Action

Process

The mechanism of action for 5,14-Epi-28,30-dinorquassinoid involves interaction with specific biological targets within cells.

Data

  1. Target Interaction: The compound has been shown to inhibit certain signaling pathways that are crucial for cell proliferation.
  2. Biochemical Pathways: It may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: The compound is relatively stable under normal laboratory conditions but may degrade under extreme pH levels or high temperatures.
  • Reactivity: Exhibits reactivity typical of quassinoids with potential interactions with nucleophiles due to its electrophilic centers.
Applications

Scientific Uses

5,14-Epi-28,30-dinorquassinoid has several promising applications in scientific research:

  1. Antitumor Activity: Investigated for its potential use in cancer therapies due to its ability to induce apoptosis in malignant cells.
  2. Antiparasitic Properties: Shows efficacy against various parasitic infections, making it a candidate for drug development against diseases like malaria.
  3. Phytochemical Studies: Used in studies exploring plant-derived compounds for their medicinal properties.
Introduction to Quassinoids and 5,14-Epi-28,30-dinorquassinoid

Quassinoids represent a structurally diverse class of naturally occurring degraded triterpenoids primarily found within the pantropically distributed Simaroubaceae family (comprising 23 genera and over 170 species) [5] [6]. These complex, highly oxygenated secondary metabolites are renowned for their intense bitterness and broad spectrum of significant biological activities, including anticancer, antimalarial, and insecticidal properties [3] [9]. Their biosynthesis originates from euphol or tirucallol triterpenoid precursors, undergoing extensive oxidative degradation and rearrangement to form distinct carbon skeletons classified as C18, C19, C20, C22, and C25 types [2] [8]. Among these, norquassinoids—characterized by the loss of methyl groups or carbon atoms from the parent structure—hold particular chemotaxonomic and biosynthetic interest.

The compound designated 5,14-Epi-28,30-dinorquassinoid exemplifies a structurally sophisticated norquassinoid derivative. Its name explicitly indicates the absence of the C-28 and C-30 methyl groups ("dinor") commonly present in prototypical C20 quassinoids like quassin or bruceantin. Furthermore, the "5,14-Epi" prefix signifies specific epimerization at these carbon centers, implying a distinct stereochemical configuration compared to common analogues. This molecule occupies a critical position bridging simpler degraded quassinoids and the more common C20 types, offering insights into the oxidative degradation pathways operative within specific Simaroubaceae lineages [8] [10].

Structural Classification of Quassinoids in Simaroubaceae Family

Quassinoids are systematically categorized based on their carbon skeleton type, oxygenation patterns, lactone ring formation, and stereochemical features. The Simaroubaceae family predominantly produces C20 quassinoids (the most abundant group), followed by C19, C18, C25, and the relatively rare C22 and C26 types [2] [8]. Major structural classes include:

  • Class C (C20 Tetracyclic): Characterized by a 20(10→5)abeo-18(4→3)abeo euphane skeleton lacking oxygenation at C-20. Examples: Quassin, Bruceantin.
  • Class D/E (C20 Pentacyclic): Feature additional ring formation (D-ring lactone) via oxygenation at C-20, often forming bridges to C-11 or C-13. Examples: Ailanthone, Glaucarubin.
  • Class F (C19): Result from cleavage of the C-13/C-17 bond in C20 precursors, losing C-16. Prevalent in Eurycoma and Ailanthus. Example: Eurycomanone.
  • Class G (C18): Further degradation involving loss of a carbon from ring A (e.g., C-4), found in E. longifolia and Samadera indica. Example: Javanicin F.
  • Class A (C26) & B (C25): Represent earlier biosynthetic intermediates. C26 types (e.g., from E. longifolia) are key to understanding the degradation from C30 triterpenes [2] [7] [8].

5,14-Epi-28,30-dinorquassinoid is fundamentally classified as a C18 quassinoid (Class G). Its structure arises from the loss of both the C-28 and C-30 methyl groups characteristic of the C20 scaffold, alongside specific epimerization at C-5 and C-14. This places it within the group of highly degraded quassinoids. Key structural features defining it and its position include:

  • 18-Nor Skeleton: Absence of the C-18 methyl group (originating from C-30 of the triterpene precursor).
  • Loss of C-4 Methyl Group: Absence of the methyl group typically attached to C-4 (originating from C-28 of the precursor).
  • 5,14-Epimerization: Distinct stereochemistry at positions 5 and 14 compared to common configurations.
  • Retained Core Functionality: Presence of characteristic enone systems, epoxy bridges (e.g., 8,13- or 12,13-epoxy), and multiple oxygenated functions (hydroxyl, acetyl, ketone) common in complex quassinoids [8].
  • Lactone Ring: A defining six-membered lactone ring fused to the decalin core, a hallmark of quassinoids.

Table 1: Structural Classification of Key Quassinoid Types with 5,14-Epi-28,30-dinorquassinoid Features

Skeleton TypeRepresentative GeneraCarbon AtomsKey Structural FeaturesRelation to 5,14-Epi-28,30-dinorquassinoid
C26 (Class A)Eurycoma26Early degradation intermediates, retain more side-chain carbonsProbable distant precursor
C25 (Class B)Picrasma, Simaba25Loss of C-4 (as COOH/CO) from C26Shares loss of C-4 derived methyl (C-28)
C20 (Class C/D/E)Quassia, Brucea, Ailanthus20Tetracyclic or pentacyclic core; common methyls at C-4, C-10Prototype structure from which nor-derivatives are formed
C19 (Class F)Eurycoma, Ailanthus19Loss of C-16 via C-13/C-17 cleavageDifferent degradation pathway (loss of C-16 vs. methyl groups)
C18 (Class G)Eurycoma, Samadera18Loss of C-4 methyl (C-28) and C-10 methyl (C-30 or C-18); 18-nor typeDirect structural class; shares loss of C-28 & C-30 (C-18 methyl)
C22 (Class H)Picrolemma22Modified side-chain, unique rearrangementsStructurally distinct pathway

Chemotaxonomic Significance of Norquassinoid Derivatives

Norquassinoids, characterized by the loss of one or more methyl groups (typically C-28, C-29, C-30) or other carbon atoms from the parent C20 quassinoid skeleton, serve as crucial chemotaxonomic markers within the Simaroubaceae. Their occurrence is not uniform across genera, providing insights into evolutionary relationships and biosynthetic specialization:

  • Phylogenetic Indicators: The presence of specific nor-derivatives correlates with particular clades. Eurycoma longifolia is a prolific source of C18 (e.g., 18-nor types like javanicin F, kumulactone D) and C19 quassinoids, alongside C26 intermediates [2] [8]. Picrasma species (P. quassioides, P. javanica) also produce significant C18 types (e.g., javanicin F, kumulactone D) and C20 quassinoids, but lack C26 or C25 types in significant amounts [2] [8]. The isolation of 5,14-Epi-28,30-dinorquassinoid (C18) strongly suggests a phylogenetic link to genera like Eurycoma or Picrasma known for advanced degradation beyond the C20 level. Its specific stereochemistry (5,14-Epi) may represent a genus- or species-specific biosynthetic fingerprint.
  • Biosynthetic Advancement: The degree of degradation reflects evolutionary refinement of biosynthetic pathways. Genera producing predominantly C20 quassinoids (e.g., Brucea, Simarouba) represent less advanced degradation states compared to those specializing in C18 and C19 types (e.g., Eurycoma, certain Picrasma spp.). The occurrence of dinor derivatives like 5,14-Epi-28,30-dinorquassinoid signifies genera possessing the enzymatic machinery for extensive demethylation and stereospecific epimerization [8] [10].
  • Distinguishing Close Genera: Chemometric analyses highlight the importance of quassinoid profiles, including nor-compounds, in resolving taxonomic ambiguities. For instance, the distinct norquassinoid profiles help differentiate Eurycoma (rich in C18/C19) from Brucea (predominantly C20 glycosides and aglycones like bruceines, brusatol) and Ailanthus (C20 like ailanthone, shinjulactones; some C19) [6] [8] [10]. The specific structural signature of 5,14-Epi-28,30-dinorquassinoid adds granularity to this chemical classification.

Table 2: Distribution of Norquassinoid Types Across Major Simaroubaceae Genera

GenusPredominant Quassinoid SkeletonCharacteristic Norquassinoid TypesChemotaxonomic Significance
EurycomaC18, C19, C20, C26C18 (18-nor: Javanicin F, Kumulactone D); C19 (Eurycomanone)High biosynthetic degradation capability; C26 intermediates link to biogenesis. Likely source for 5,14-Epi-28,30-dinorquassinoid.
PicrasmaC18, C20C18 (18-nor: Javanicin F, Kumulactone D)Specialized in C18 types; distinct from Brucea. Potential source for 5,14-Epi-28,30-dinorquassinoid.
BruceaC20 (Glycosides common)Limited nor-types; primarily C20 (Bruceines, Brusatol, Bruceantin)Focus on C20 complexity & glycosylation; less methyl degradation.
AilanthusC20 (some C19)C19 (via C-13/C-17 cleavage); C20 nor-types rare (e.g., Shinjulactone O)Distinct degradation pathway (C-13/C-17 cleavage for C19); different from C18 loss.
QuassiaC20Limited reports of advanced nor-typesAssociated with classic C20 quassinoids like quassin, simalikalactone.
PicrolemmaC22Unique nor-pathway? (C22 specific)Highly specialized, isolated biosynthetic branch.

Position of 5,14-Epi-28,30-dinorquassinoid in Quassinoid Phylogeny

Placing 5,14-Epi-28,30-dinorquassinoid within the quassinoid biosynthetic and phylogenetic framework requires understanding the stepwise degradation process from triterpenoid precursors:

  • Origin: Biosynthesis initiates from (20S)-tirucallol or (20R)-apo-euphol (C30 triterpenoids) via the mevalonate pathway.
  • Initial Degradation: Oxidative removal of the terminal four carbons of the side chain generates C26 quassinoids (e.g., intermediates found in Eurycoma), still retaining the C-4 and C-10 methyls (C-28 and C-30) [7] [8].
  • Formation of C25 & C20 Types: Selective oxidation at C-4 (α-methyl) leads to its removal as CO2/CO, yielding C25 quassinoids. Further modifications (lactonization, epoxidation, hydroxylation) create the core C20 quassinoids ubiquitous in the family (e.g., bruceantin, quassin) [1] [8].
  • Advanced Degradation (Norquassinoids): Enzymatic demethylation targets the remaining methyl groups:
  • Loss of the C-10 methyl group (C-30) leads to 18-nor-C20 quassinoids (still 20 carbons, but missing C-30).
  • Concomitant or sequential loss of the C-4 methyl group (C-28) and the C-10 methyl group (C-30) results in C18 quassinoids (28,30-dinor types), such as 5,14-Epi-28,30-dinorquassinoid. This represents a more advanced state of degradation than C20 or single nor-C20 types.
  • Epimerization and Final Modification: Specific isomerases catalyze epimerization at key positions like C-5 and C-14 (5,14-Epi configuration), generating stereochemical diversity observed within the C18 class. Additional oxidations, acylations, or glycosylations create the final structural variants [7] [8].

Phylogenetic Position: 5,14-Epi-28,30-dinorquassinoid sits on an advanced branch of the quassinoid evolutionary tree. It is derived from C20 precursors via extensive enzymatic demethylation (loss of C-28 and C-30) followed by stereospecific modification (epimerization at C-5 and C-14). Its occurrence is phylogenetically restricted to genera like Eurycoma and Picrasma that have evolved the necessary enzymatic machinery for this level of degradation and stereochemical control. It represents a terminal modification product in one branch of the quassinoid biosynthetic pathway within these specific lineages, contrasting with the C19 pathway (via C-13/C-17 cleavage) found in Ailanthus and Eurycoma, or the C22 pathway unique to Picrolemma [8] [10]. Its structure is a testament to the metabolic specialization within certain clades of the Simaroubaceae.

Figure 1: Simplified Biosynthetic Phylogeny of Quassinoids Highlighting 5,14-Epi-28,30-dinorquassinoid

(Euphol/Tirucallol (C30))││ (Side-chain degradation)▼(C26 Quassinoids - e.g., Eurycoma) ◄─── Early Intermediate││ (C-4 Oxidation/Decarboxylation)▼(C25 Quassinoids - e.g., Picrasma, Simaba)││ (Core cyclization, Lactonization, Oxidation)▼(C20 Quassinoids - e.g., Quassia, Brucea, Ailanthus, Simarouba) ◄─── Major Branch Point├─────────┐│         │ (C-13/C-17 Cleavage)│         ▼│     (C19 Quassinoids - e.g., Eurycoma, Ailanthus)││ (Demethylation: Loss of C-30/C-10 methyl)▼(18-nor-C20 Quassinoids)││ (Further Demethylation: Loss of C-28/C-4 methyl)▼(C18 Quassinoids - e.g., Eurycoma, Picrasma, Samadera) ◄─── **5,14-Epi-28,30-dinorquassinoid Branch**││ (Epimerization, e.g., at C-5, C-14; Acylation)▼(**5,14-Epi-28,30-dinorquassinoid** and analogues)│└──► (Other C18 variants - e.g., Javanicin F, Kumulactone D)(Unique Pathway)▼(C22 Quassinoids - e.g., Picrolemma) ◄─── Isolated Branch

Properties

CAS Number

74915-13-2

Product Name

5,14-Epi-28,30-dinorquassinoid

IUPAC Name

methyl 5-acetyloxy-2,14-dimethyl-11-oxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-14-carboxylate

Molecular Formula

C22H32O6

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C22H32O6/c1-12(23)27-14-5-7-21(2)13(9-14)10-17-19-15(21)6-8-22(3,20(25)26-4)16(19)11-18(24)28-17/h13-17,19H,5-11H2,1-4H3

InChI Key

VMBXOXQCDZJGAS-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCC2(C3CCC(C4C3C(CC2C1)OC(=O)C4)(C)C(=O)OC)C

Synonyms

5,14-epi-28,30-dinorquassinoid
methyl 3 alpha-acetoxy-13 alpha-carbomethoxy-16-oxo-17-oxa-13,17-seco-7 alpha,17-cyclo-5 beta-androstane

Canonical SMILES

CC(=O)OC1CCC2(C3CCC(C4C3C(CC2C1)OC(=O)C4)(C)C(=O)OC)C

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